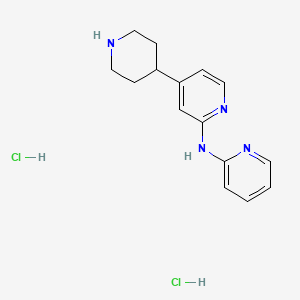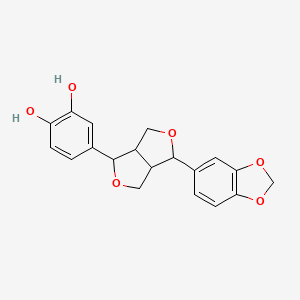![molecular formula C24H12N6O6 B15126149 3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1,4,8,11,14,18,21,24,28-nonaene-6,7,16,17,26,27-hexone](/img/structure/B15126149.png)
3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1,4,8,11,14,18,21,24,28-nonaene-6,7,16,17,26,27-hexone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3,10,13,20,23,30-hexazaheptacyclo[208002,1104,9012,21014,19024,29]triaconta-1,4,8,11,14,18,21,24,28-nonaene-6,7,16,17,26,27-hexone” is a complex polycyclic compound characterized by its multiple nitrogen atoms and conjugated double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1,4,8,11,14,18,21,24,28-nonaene-6,7,16,17,26,27-hexone” involves multiple steps, including cyclization and functional group transformations. A possible synthetic route could involve the following steps:
Cyclization: Formation of the heptacyclic core through a series of cyclization reactions.
Functional Group Introduction: Introduction of the ketone and nitrogen functionalities through selective oxidation and amination reactions.
Conjugation: Formation of the conjugated double bonds through dehydrogenation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the development of scalable processes for each step of the synthesis.
化学反応の分析
Types of Reactions
“3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1,4,8,11,14,18,21,24,28-nonaene-6,7,16,17,26,27-hexone” can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form additional ketone or carboxylic acid functionalities.
Reduction: Reduction reactions can convert the ketone groups to alcohols or amines.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield diketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure could also make it a subject of interest for studies on molecular geometry and reactivity.
Biology
In biology, the compound could be investigated for its potential as a bioactive molecule. Its multiple nitrogen atoms and conjugated system might interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its unique structure might allow it to interact with specific enzymes or receptors, leading to the development of new treatments for diseases.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its conjugated system might make it useful in the production of conductive polymers or other advanced materials.
作用機序
The mechanism by which “3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1,4,8,11,14,18,21,24,28-nonaene-6,7,16,17,26,27-hexone” exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: The compound might inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It could interact with cell surface receptors, leading to changes in cellular signaling pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular function.
類似化合物との比較
Similar Compounds
3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1,4,8,11,14,18,21,24,28-nonaene-6,7,16,17,26,27-hexone: is similar to other polycyclic compounds with multiple nitrogen atoms and conjugated systems, such as:
Uniqueness
The uniqueness of “this compound” lies in its heptacyclic structure and the specific arrangement of its nitrogen atoms and conjugated double bonds. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C24H12N6O6 |
|---|---|
分子量 |
480.4 g/mol |
IUPAC名 |
3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1,4,8,11,14,18,21,24,28-nonaene-6,7,16,17,26,27-hexone |
InChI |
InChI=1S/C24H12N6O6/c31-13-1-7-8(2-14(13)32)26-20-19(25-7)21-23(29-10-4-16(34)15(33)3-9(10)27-21)24-22(20)28-11-5-17(35)18(36)6-12(11)30-24/h1-6,25-30H |
InChIキー |
WECPGVGEYOQMFG-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=O)C1=O)NC3=C4C(=C5C(=C3N2)NC6=CC(=O)C(=O)C=C6N5)NC7=CC(=O)C(=O)C=C7N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]propanamide](/img/structure/B15126072.png)

![N-(2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)cyclopentanamine](/img/structure/B15126081.png)

![N-(2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)-N-methylpropane-1-sulfonamide;hydrochloride](/img/structure/B15126096.png)


![2-[(1E,3E,5Z)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B15126110.png)


![[4-[(4-Arsono-2,3-diiodophenyl)diazenyl]-2,3-diiodophenyl]arsonic acid](/img/structure/B15126133.png)
![Ethyl 7-(5-iodothiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15126134.png)
![5-(4-Chlorophenyl)-1-ethyl-4-[3-[4-[4-[[4-[[4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methylpyrrole-3-carboxylic acid](/img/structure/B15126137.png)
![benzyl rel-(1R,5S,6s)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B15126140.png)
